molecular formula C11H10ClN B15330698 6-Chloro-4-ethylquinoline

6-Chloro-4-ethylquinoline

Cat. No.: B15330698
M. Wt: 191.65 g/mol
InChI Key: DLZJZHSQDLYTOM-UHFFFAOYSA-N
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Description

6-Chloro-4-ethylquinoline is a quinoline derivative characterized by a chlorine atom at the 6th position and an ethyl group at the 4th position of the quinoline core. Quinolines are nitrogen-containing heterocyclic compounds renowned for their pharmacological versatility, including antimicrobial, anticancer, and antiviral activities .

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

6-chloro-4-ethylquinoline

InChI

InChI=1S/C11H10ClN/c1-2-8-5-6-13-11-4-3-9(12)7-10(8)11/h3-7H,2H2,1H3

InChI Key

DLZJZHSQDLYTOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C=C(C=CC2=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethylquinoline can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with acetaldehyde under microwave irradiation without any solvent . Hydrochloric acid is often used as a catalyst in this reaction, providing high yields . Another method involves the use of diethyl ethoxymethylenemalonate and aniline, which undergo a series of reactions to form the quinoline derivative .

Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often employs green and sustainable chemical processes. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-4-ethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The pharmacological and chemical profiles of quinoline derivatives are highly dependent on substituent type, position, and electronic effects. Below is a detailed comparison of 6-Chloro-4-ethylquinoline with structurally related compounds:

Substituent Position and Type

Table 1: Substituent Effects on Key Properties
Compound Name Substituents Key Properties/Activities Evidence Source
This compound 6-Cl, 4-Et Hypothesized enhanced lipophilicity and membrane permeability due to ethyl group Inferred
4-Chloro-6-(methylthio)quinoline 4-Cl, 6-SCH3 Distinct reactivity in nucleophilic substitutions due to methylthio group
2-Chloro-4-methyl-6-nitroquinoline 2-Cl, 4-Me, 6-NO2 High neuroprotective activity (Similarity Index: 0.92 vs. isopropyl analog)
6-Chloro-4-[(4-methylphenyl)amino]quinoline 6-Cl, 4-NHAr Anticancer potential via kinase inhibition
Ethyl 4-chloro-6-nitroquinoline-3-carboxylate 4-Cl, 6-NO2, 3-COOEt Enhanced cytotoxicity due to nitro group
Key Observations:
  • Ethyl vs. Methyl Groups: The ethyl group in this compound likely increases lipophilicity compared to methyl analogs (e.g., 4-Chloro-6-methylquinoline), improving membrane permeability and bioavailability .
  • Chloro Position : Chlorine at the 6th position (vs. 2nd or 8th) may reduce steric hindrance in binding pockets, enhancing interactions with biological targets .
  • Nitro vs. Chloro: Nitro-substituted analogs (e.g., Ethyl 4-chloro-6-nitroquinoline-3-carboxylate) exhibit higher reactivity but may suffer from toxicity, whereas chloro groups balance stability and activity .
Key Findings:
  • Antimicrobial Potency: Methoxy or nitro groups (e.g., 4-Chloro-7-methoxy-6-quinolyl acetate) enhance antimicrobial activity compared to alkyl-substituted quinolines .
  • Anticancer Mechanisms: Methyl and phenyl groups (e.g., 6-Chloro-2,3-dimethyl-4-phenylquinoline) improve apoptosis induction, suggesting that this compound’s ethyl group may similarly modulate cytotoxicity .
Table 3: Reactivity Comparison
Compound Name Reactivity Highlights Applications in Synthesis Evidence Source
This compound Moderate electrophilicity at C-2/C-8 Intermediate for functionalized quinolines Inferred
3-Chloro-6-(chloromethyl)quinoline High reactivity at chloromethyl site Cross-coupling reactions
Ethyl 6-chloro-4-{[(4-chlorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate Carbamate group enables peptide coupling Targeted drug delivery
Key Insights:
  • Electrophilic Substitution : The chloro group at position 6 directs electrophilic attacks to positions 2 or 8, enabling regioselective modifications .
  • Functional Group Compatibility : Ethyl groups are less sterically demanding than isopropyl or phenyl, facilitating easier synthetic derivatization .

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